![molecular formula C7HCl2F3N2S B11849487 2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B11849487.png)
2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to a thieno[3,2-d]pyrimidine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the use of 3-amino-2-methoxycarbonylthiophene as the starting material. This compound undergoes a series of reactions, including chlorination and cyclization, to form the desired thienopyrimidine structure .
In a specific synthetic route, 3-amino-2-methoxycarbonylthiophene is reacted with phosphorus oxychloride (POCl3) at elevated temperatures (190°C) to yield an intermediate product. This intermediate is then further reacted with additional reagents under controlled conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. The process typically includes steps such as solvent recovery and reuse, which help in reducing the overall production cost. The final product is often refined using techniques like recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride (POCl3), dimethylformamide (DMF), and various nucleophiles. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted thienopyrimidine derivatives, while cyclization reactions can produce more complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit kinase enzymes, which play a crucial role in cell signaling and cancer progression. By inhibiting these enzymes, the compound can disrupt the signaling pathways that promote cancer cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. Similar compounds include other thienopyrimidine derivatives, such as:
2,4-Dichloro-thieno[3,2-d]pyrimidine: Lacks the trifluoromethyl group but shares the core structure.
Thieno[3,4-b]pyridine derivatives: Similar heterocyclic structure but with different substitution patterns.
Eigenschaften
Molekularformel |
C7HCl2F3N2S |
|---|---|
Molekulargewicht |
273.06 g/mol |
IUPAC-Name |
2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7HCl2F3N2S/c8-5-4-3(13-6(9)14-5)2(1-15-4)7(10,11)12/h1H |
InChI-Schlüssel |
BEAJFFCHQNUCCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11849405.png)
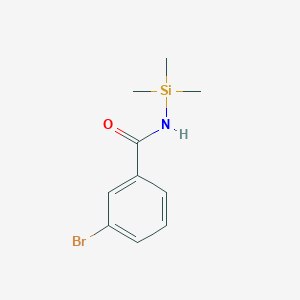


![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11849433.png)
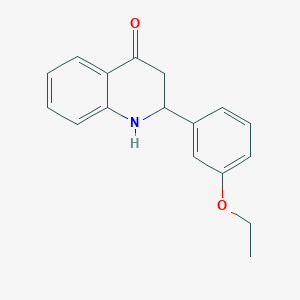


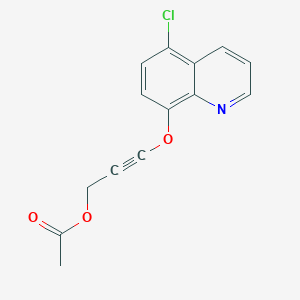
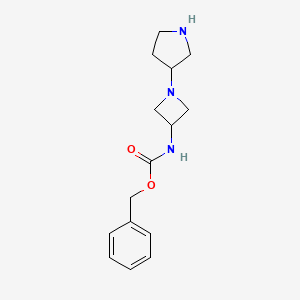

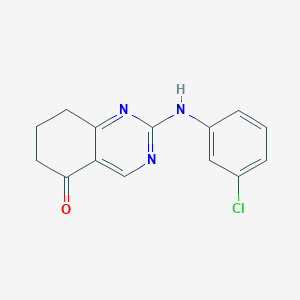
![1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11849481.png)
